Sebacic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.0 mg/mL

Solubility in water, g/100ml: 0.1 (poor)

Synonyms

Canonical SMILES

Biodegradable Polymers

Due to its biocompatibility and biodegradability, sebacic acid is a crucial building block for developing eco-friendly polymers. Researchers are exploring its use in synthesizing poly(glycerol sebacate) and novel bio-nylons for various applications, including tissue engineering scaffolds and drug delivery systems [].

Engineering Biomaterials

Sebacic acid's ability to form bonds with natural polymers like chitosan and collagen makes it valuable in engineering biomaterials for clinical applications. Research is underway to modify these biomaterials using sebacic acid to achieve desired properties for tissue regeneration and implants [].

Polyamides (Nylons)

Sebacic acid acts as a monomer in the synthesis of nylon 610, a type of polyamide known for its excellent heat resistance, durability, and flexibility. This research focuses on developing new nylons with tailored properties for various industrial applications.

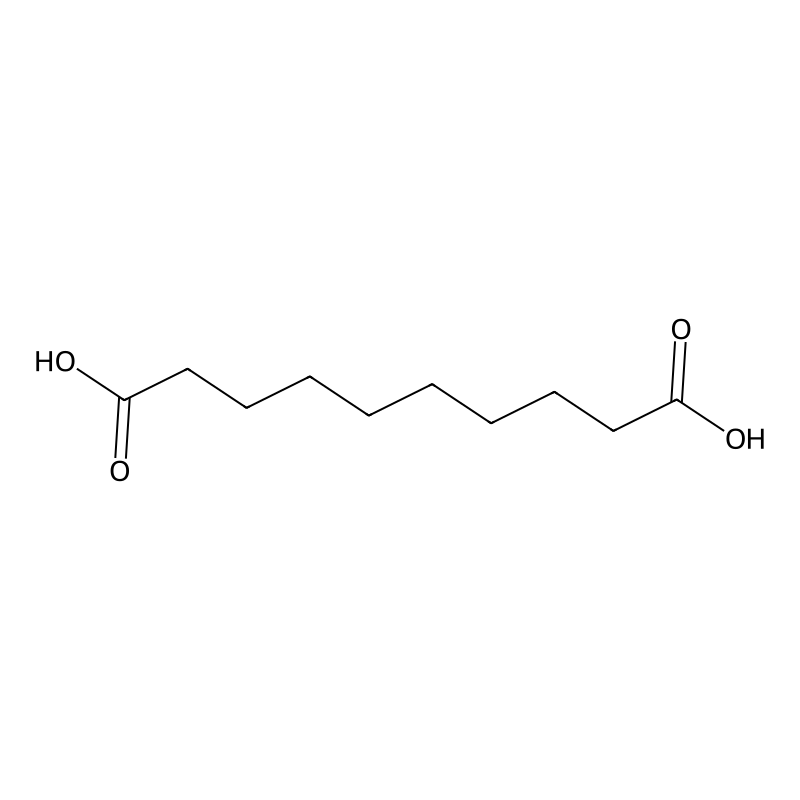

Sebacic acid is a naturally occurring dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH. It appears as a white, flake or powdered solid and is derived primarily from castor oil through the cleavage of ricinoleic acid. The name "sebacic" is derived from the Latin word sebacus, meaning tallow, reflecting its historical use in candle making. Sebacic acid is known for its versatility in various industrial applications, including the manufacture of nylon 610, lubricants, and plasticizers .

- Neutralization: Reacts exothermically with bases, forming salts and water. This reaction can occur rapidly with aqueous solutions containing a chemical base .

- Esterification: Can react with alcohols to form esters, which are used as plasticizers and solvents .

- Polycondensation: Sebacic acid can undergo polycondensation with glycerol to produce polyesters, which are utilized in various applications .

Sebacic acid exhibits notable biological activity. It is found in sebum, a lipid secretion from sebaceous glands that helps protect and moisturize the skin. In humans, sebaceous glands can convert sebacic acid into its 5-oxo analog, which acts as a potent activator of pro-inflammatory cells such as eosinophils and monocytes. This activation is mediated by the OXER1 receptor, suggesting a potential role for sebacic acid in inflammatory skin conditions .

Sebacic acid can be synthesized through various methods:

- From Castor Oil: The most common method involves the cleavage of ricinoleic acid derived from castor oil, yielding sebacic acid along with byproducts such as octanol and glycerin .

- Kolbe Electrolysis: Commercial production can also be achieved via Kolbe electrolysis of adipic acid, resulting in sebacic acid formation .

- Tertiary Hydroperoxide Method: Another method involves the conversion of decalin to cyclodecenone, which serves as a precursor for sebacic acid .

Sebacic acid has a wide range of applications across various industries:

- Nylon Production: Used as a monomer for nylon 610.

- Lubricants: Enhances antirust properties in lubricating oils.

- Plasticizers: Employed in the production of flexible plastics.

- Cosmetics: Incorporated into formulations for skin care products.

- Candles: Historically used in candle manufacturing due to its fatty nature .

Research on sebacic acid's interactions primarily focuses on its biological effects and potential therapeutic applications. Studies have shown that its 5-oxo analog can activate pro-inflammatory pathways, which may contribute to skin conditions such as eczema or psoriasis. This highlights the importance of understanding how sebacic acid interacts at the cellular level to inform potential treatments for inflammatory diseases .

Sebacic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adipic Acid | HOOC(CH₂)₄COOH | Commonly used in nylon 66 production; shorter chain length. |

| Azelaic Acid | HOOC(CH₂)₇COOH | Known for its use in acne treatment; has anti-inflammatory properties. |

| Decanedioic Acid | HOOC(CH₂)₈COOH | Similar chain length; used as a monomer for polyamides and polyesters. |

Sebacic acid is unique due to its longer carbon chain compared to adipic and azelaic acids, which influences its physical properties and applications in various industries. Its specific role in biological systems also distinguishes it from these similar compounds .

The traditional alkali fusion method represents the predominant commercial approach for sebacic acid production, primarily utilizing castor oil as the renewable feedstock. This process involves the alkaline cleavage of ricinoleic acid, the major component of castor oil, through high-temperature treatment with alkali hydroxides [1] [2]. The castor oil undergoes initial treatment where the triglycerides are hydrolyzed to yield ricinoleic acid and glycerine, followed by the crucial alkali fusion step where ricinoleic acid is cleaved to produce sebacic acid and 2-octanol [1] [3].

The conventional alkali fusion process operates under severe conditions, typically requiring temperatures between 523-548 K (250-275°C) and reaction times extending up to 5 hours [4] [5]. The process employs sodium hydroxide or potassium hydroxide as the alkali agent, with optimal ratios typically ranging from 12:15 to 14:15 (alkali:oil) [4] [5]. Research has demonstrated that presaponified castor oil (sodium ricinoleate) serves as the preferred starting material, yielding superior conversion rates compared to direct castor oil treatment [4] [5].

Optimization studies have revealed critical parameter relationships for maximizing sebacic acid yields. The sodium hydroxide to oil ratio significantly influences product distribution, with a 14:15 ratio yielding maximum sebacic acid production [4] [5]. Temperature control proves crucial, as insufficient heating below 513 K results in incomplete conversion, while excessive temperatures above 523 K promote undesirable side reactions and product degradation [4] [5]. Catalyst selection impacts both yield and environmental considerations, with lead trioxide demonstrating superior catalytic activity but environmental concerns favoring iron oxide alternatives [4] [6].

The microwave-assisted alkali fusion represents a significant advancement in processing efficiency. This modification dramatically reduces reaction times from 5 hours to 20 minutes while maintaining comparable yields [4] [5]. Under optimized conditions using methylated and presaponified castor oil, sodium hydroxide ratio of 14:15, temperature of 513 K, and 20-minute reaction time, yields of 76.2% sebacic acid with 98.7% purity can be achieved [4] [5]. The process generates additional valuable products including 2-octanol (62.6% yield) and 2-octanone (37.4% yield), enhancing overall process economics [4] [5].

Catalytic Pyrolysis Optimization Strategies

Catalytic pyrolysis represents an evolving approach for sebacic acid production, focusing on the thermal decomposition of ricinoleic acid derivatives under controlled atmospheric conditions. The process involves heating castor oil derivatives in the absence of air, leading to the decomposition of ricinoleic acid through retro-aldol condensation mechanisms [7]. This approach offers advantages in terms of product selectivity and reduced alkaline waste generation compared to traditional fusion methods.

The optimization of catalytic pyrolysis centers on temperature control, catalyst selection, and atmospheric management. Temperature profiles typically range from 513 K to 593 K, with optimal production occurring at 543 K [6]. Lower temperatures result in incomplete conversion and excessive formation of 10-hydroxydecanoic acid as a side product, while higher temperatures promote charring and polymerization reactions that reduce sebacic acid yields [6]. The process benefits from precise temperature ramping, with rapid heating from preheating temperature (373 K) to reaction temperature within 5 minutes ensuring uniform thermal treatment [6].

Catalyst development focuses on environmentally benign metal oxides that promote dehydrogenation and cleavage reactions. Iron oxide demonstrates optimal performance, providing 68.8% sebacic acid yield at 1% catalyst loading while maintaining environmental compatibility [6]. Alternative catalysts including zinc oxide, copper oxides, and lead oxide have been evaluated, with iron oxide selected for its combination of catalytic efficiency and non-toxicity [6]. The catalyst proportion optimization reveals an optimum at 1% by weight, beyond which additional catalyst loading provides minimal yield improvement [6].

Atmospheric control through vacuum application significantly enhances process efficiency and product selectivity. Operating under reduced pressure (0.09 MPa absolute) improves sebacic acid yield to 70.2% compared to atmospheric operation [6]. The vacuum system serves dual functions: preventing oxidation of ricinoleic acid derivatives by residual oxygen and reducing hydrogen residence time to inhibit side product formation [6]. Steam injection at 453 K facilitates volatile product removal and maintains favorable reaction kinetics throughout the process [6].

Microbial ω-Oxidation Systems for Sustainable Production

Microbial ω-oxidation represents a biotechnological breakthrough in sebacic acid production, offering environmentally sustainable alternatives to chemical synthesis methods. This approach utilizes genetically engineered microorganisms capable of performing terminal oxidation of medium-chain fatty acids to produce dicarboxylic acids [8] [9]. The process leverages natural metabolic pathways while employing metabolic engineering strategies to enhance production efficiency and eliminate competing reactions.

Candida tropicalis serves as the primary microbial platform for sebacic acid production through ω-oxidation pathways [8] [9]. Genetic modifications focus on blocking β-oxidation pathways to prevent substrate degradation while overexpressing genes involved in ω-oxidation of hydrocarbons [8] [9]. These engineered strains demonstrate 46% increased sebacic acid production compared to wild-type organisms, achieving remarkable conversion efficiencies [8] [9]. The biotransformation process utilizes decanoic acid methyl ester as the preferred substrate, enabling controlled feeding strategies and reduced substrate toxicity [8] [9].

Fed-batch production systems optimize cell density, substrate feeding, and product accumulation while managing challenges associated with substrate toxicity and foam generation [8] [9] [10]. Optimized fermentation conditions achieve molar yields exceeding 98%, productivity rates of 0.57 g L⁻¹ h⁻¹, and final titers reaching 98.3 g L⁻¹ in 5-liter fermenters [8] [9]. Scale-up studies successfully reproduce these results in 50-liter fermentation systems, demonstrating process robustness and commercial viability [8] [9]. Research progress indicates various Candida tropicalis mutants can achieve sebacic acid concentrations ranging from 27.0 to 34.5 g L⁻¹ with productivities between 0.50 to 0.64 g L⁻¹ h⁻¹ [10].

Metabolic engineering strategies involve multiple genetic modifications to optimize sebacic acid production. Beta-oxidation blocking prevents substrate degradation through targeted gene deletions or enzyme inhibition [8] [11] [12]. Omega-oxidation enhancement occurs through overexpression of cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases [11] [12]. Alternative engineering approaches include deletion of fatty acyl-CoA synthetase genes (FAA1 and FAA4) to increase medium-chain dicarboxylic acid production from 4.69 mg L⁻¹ to 12.18 mg L⁻¹ [12]. The integration of heterogeneous enzymes such as CYP94C1 and ATR1 enables production of C10 and C12 dicarboxylic acids from renewable sugars and fatty acids [12].

Electrochemical Synthesis via Kolbe Electrolysis

Kolbe electrolysis represents an innovative electrochemical approach for sebacic acid production, utilizing the decarboxylative coupling of adipic acid derivatives [13] [14]. This method offers precise control over reaction conditions and generates pure products without chemical waste byproducts typical of traditional synthesis methods. The process involves electrochemical decarboxylation followed by radical coupling reactions to form the desired ten-carbon dicarboxylic acid [13] [14].

The industrial implementation of Kolbe electrolysis for sebacic acid production follows a three-step process sequence [13]. The first step involves adipic acid esterification with methanol to produce monomethyl adipate under acid-catalyzed conditions [13]. The second step encompasses electrolytic condensation of monomethyl adipate to form dimethyl sebacate, followed by separation and purification of the electrolytic solution [13]. The final step involves hydrolysis of dimethyl sebacate to yield sebacic acid in high purity [13].

Process optimization focuses on electrode materials, electrolyte composition, and current density management. Platinum electrodes demonstrate superior performance for the electrolytic coupling reaction, providing stable operation and high conversion efficiency [15]. Current intensity optimization reveals optimal ranges between 70-85 mA for achieving maximum product yield while minimizing energy consumption [15]. The electrolyte system utilizes potassium hydroxide in methanol-water mixtures, with KOH loading optimization showing maximum dimer yields at 0.4 equivalents relative to the carboxylic acid substrate [15].

Reaction mechanism studies indicate the process proceeds through radical intermediates formed by electrochemical decarboxylation [14]. The adipic acid derivative undergoes anodic oxidation to form carboxyl radicals, which subsequently lose carbon dioxide to generate alkyl radicals [14]. These radical species undergo coupling reactions to form the carbon-carbon bond characteristic of sebacic acid [14]. Alternative approaches include mixed electrolysis of different carboxylic acid salts, enabling production of various dicarboxylic acid chain lengths [14].

Recent developments incorporate alternating square wave current patterns to enhance electrolysis efficiency compared to direct current operation [14]. The electrochemical approach offers advantages including ambient temperature operation, high product selectivity, and scalable processing capabilities [13] [15]. Energy efficiency optimization and electrode durability represent ongoing research areas for improving process economics and commercial viability [15].

Green Chemistry Approaches in Solid-Phase Cleavage

Solid-phase cleavage represents a revolutionary green chemistry approach for sebacic acid production, eliminating thinning agents and reducing environmental impact while maintaining high product yields [6] [16]. This methodology utilizes sodium ricinoleate as the starting material in a tubular furnace system, offering superior heat transfer efficiency and precise temperature control compared to conventional reactor designs [6] [16]. The process exemplifies green chemistry principles through waste minimization, energy efficiency, and environmentally benign catalyst utilization.

The solid-phase cleavage system operates through optimized parameter control across multiple variables. Temperature optimization establishes 543 K as the optimal reaction temperature, balancing complete conversion with minimal side product formation [6] [16]. Lower temperatures (513 K) result in excessive 10-hydroxydecanoic acid formation, while higher temperatures (593 K) promote undesirable degradation reactions [6] [16]. Reaction time optimization determines 60 minutes as optimal, with shorter times providing incomplete conversion and longer times leading to product volatilization and side reaction formation [6] [16].

Catalyst selection prioritizes environmental compatibility while maintaining catalytic efficiency. Iron oxide demonstrates optimal performance at 1% loading by weight, providing 68.8% sebacic acid yield while ensuring non-toxicity and environmental safety [6] [16]. The catalyst selection process evaluated multiple metal oxides including zinc oxide (62.2% yield), lead trioxide (69.1% yield), copper oxide (65.5% yield), and cuprous oxide (58.5% yield) [6] [16]. Despite slightly lower yields compared to lead-based catalysts, iron oxide selection reflects green chemistry commitment to environmental protection [6] [16].

Vacuum system integration significantly enhances process sustainability and product selectivity. Operating under 0.09 MPa absolute pressure achieves 70.2% sebacic acid yield with 98.1% purity [6] [16]. The vacuum system prevents ricinoleic acid oxidation, eliminating the need for chemical antioxidants that could compromise product quality [6] [16]. Additionally, vacuum operation reduces hydrogen residence time, inhibiting side product formation and promoting desired reaction pathways [6] [16].

The green chemistry advantages of solid-phase cleavage include elimination of organic solvents, reduced energy consumption through improved heat transfer, and minimal waste generation [6] [16]. The tubular furnace design provides superior heat efficiency compared to traditional tank reactors, enabling rapid temperature achievement and uniform heating [6] [16]. The process generates no phenolic compounds, contrasting with conventional methods that produce high-phenol wastewater requiring extensive treatment [6] [16]. Steam injection facilitates product recovery while maintaining environmentally benign processing conditions throughout the operation [6] [16].

Process intensification through optimized potassium hydroxide utilization demonstrates superior alkalinity compared to sodium hydroxide, achieving optimal sodium ricinoleate to potassium hydroxide ratios of 5:4 by weight [6] [16]. This optimization reduces alkali consumption while maintaining maximum conversion efficiency [6] [16]. The combination of optimized parameters achieves 70.2% sebacic acid yield with 98.1% purity under environmentally sustainable conditions [6] [16].

Data Tables

Table 2.1: Alkali Fusion Process Optimization Data [4] [5]

| Parameter | Range Tested | Optimal Value | Sebacic Acid Yield (%) | Notes |

|---|---|---|---|---|

| NaOH/Oil Ratio | 8:15 to 14:15 | 14:15 | 76.2 | Microwave-assisted |

| Temperature (K) | 473-523 | 513 | 76.2 | With optimal ratio |

| Reaction Time (min) | 15-30 | 20 | 76.2 | Microwave heating |

| Catalyst (Pb₃O₄) | 1% w/w | 1% w/w | 76.2 | Lead trioxide |

| Product Purity (%) | - | - | 98.7 | GC/MS verified |

Table 2.2: Solid-Phase Cleavage Optimization Results [6] [16]

| Catalyst Type | Loading (% w/w) | Yield (% theoretical) | Environmental Rating |

|---|---|---|---|

| No catalyst | 0 | 58.7 | Safe |

| Fe₂O₃ | 1.0 | 68.8 | Environmentally friendly |

| ZnO | 1.0 | 62.2 | Safe |

| Pb₃O₄ | 1.0 | 69.1 | Toxic heavy metal |

| CuO | 1.0 | 65.5 | Moderate concern |

| Cu₂O | 1.0 | 58.5 | Moderate concern |

Table 2.3: Microbial ω-Oxidation Production Data [8] [9] [10]

| Microorganism | Substrate | Titer (g L⁻¹) | Productivity (g L⁻¹ h⁻¹) | Molar Yield (%) |

|---|---|---|---|---|

| Engineered C. tropicalis | Decanoic acid methyl ester | 98.3 | 0.57 | >98 |

| C. tropicalis mutant | Decane + methyl decanoate | 27.0 ± 2.14 | 0.50 ± 0.04 | - |

| C. tropicalis mutant | Decane + methyl decanoate | 34.5 ± 1.10 | 0.64 ± 0.02 | - |

| C. cloacae 310 | Decane | 0.427 | Not reported | - |

Table 2.4: Solid-Phase Process Parameter Optimization [6] [16]

| Parameter | Optimal Value | Yield (% theoretical) | Purity (%) |

|---|---|---|---|

| Temperature | 543 K | 70.2 | 98.1 |

| Pressure | 0.09 MPa absolute | 70.2 | 98.1 |

| Reaction Time | 60 minutes | 70.2 | 98.1 |

| Sodium ricinoleate/KOH ratio | 5:4 (w/w) | 70.2 | 98.1 |

| Fe₂O₃ catalyst loading | 1% w/w | 70.2 | 98.1 |

Fundamental Reaction Mechanisms

The synthesis of nylon 610 represents one of the most commercially significant applications of sebacic acid, involving a carefully controlled polycondensation reaction between sebacic acid and hexamethylenediamine [3] [4]. The reaction proceeds through a two-stage mechanism: initial salt formation at 160-200°C followed by high-temperature polycondensation at 240-250°C under vacuum conditions [6].

Recent research has demonstrated that the polymerization process achieves greater than 99% conversion efficiency when conducted under optimal conditions [7]. The reaction mechanism involves nucleophilic acyl substitution, forming amide bonds through the elimination of water molecules . Industrial production utilizes phosphoric acid derivatives as catalysts to accelerate the reaction rate and improve molecular weight distribution .

Process Parameters and Optimization

The optimization of nylon 610 synthesis requires precise control of multiple parameters. Temperature progression from 160°C for salt formation to 240-250°C for polycondensation ensures proper polymer chain development [8] [9]. Vacuum conditions ranging from 10-40 mTorr facilitate efficient water removal, driving the equilibrium toward polymer formation [8] .

Research conducted on both fossil-based and bio-based sebacic acid sources reveals minimal differences in polymerization behavior, with bio-based materials achieving comparable molecular weights of 18,000-25,000 Daltons [9]. The reaction time requirements vary from 2-4 hours for initial polymerization to 5-24 hours for complete chain extension, depending on desired molecular weight targets [9].

Material Properties and Performance

Nylon 610 exhibits superior properties compared to conventional polyamides, including reduced moisture absorption, enhanced chemical resistance, and improved dimensional stability [10] [11]. The polymer demonstrates excellent mechanical properties with tensile strengths exceeding 33.1 megapascals and thermal stability with decomposition temperatures above 325°C [3] [12].

The unique carbon chain structure of nylon 610, incorporating ten carbon atoms from sebacic acid and six from hexamethylenediamine, provides enhanced flexibility and lower melting temperatures compared to nylon 66 [10] [13]. These characteristics make nylon 610 particularly suitable for applications requiring chemical resistance and low moisture sensitivity [14] [11].

Plasticizer Formulations for Polymer Modification

Sebacate Ester Chemistry

Sebacic acid serves as the foundation for producing high-performance plasticizers through esterification reactions with various alcohols [15] [16]. The most commercially significant sebacate esters include dibutyl sebacate, dioctyl sebacate, di-2-ethylhexyl sebacate, didecyl sebacate, and di-2-ethylbutyl sebacate [17] [16]. These compounds demonstrate superior performance characteristics compared to traditional phthalate plasticizers [15].

The synthesis of sebacate plasticizers involves Fischer esterification under optimized conditions, typically achieving approximately 100% yield at 90°C with triethylamine-sulfuric acid catalysts [15]. The reaction proceeds with a 4:1 butanol to sebacic acid ratio over 2 hours, providing scalable production methods for industrial applications [15].

Performance Characteristics

Dibutyl sebacate exhibits exceptional performance in polyvinyl chloride applications, demonstrating minimal plasticizer migration of 12.78% after 28 days according to EN ISO 177:2017 standards [15]. The material achieves high extension capabilities of 350%, breaking stress of 15.7 megapascals, and Shore A hardness of 80.2 [15]. These properties significantly outperform conventional phthalate plasticizers in terms of mechanical performance and leakage resistance [15].

The temperature-dependent properties of sebacate plasticizers vary significantly based on alcohol structure. Di-2-ethylbutyl sebacate and di-2-ethylhexyl sebacate demonstrate exceptional low-temperature performance with pour points of -44°C and -60°C respectively, while linear alcohol derivatives show higher pour points [17]. Flash point characteristics range from 170°C to 260°C, providing excellent thermal stability for high-temperature applications [17].

Compatibility and Environmental Benefits

Sebacate plasticizers demonstrate excellent compatibility with diverse polymer systems, including polyvinyl chloride, poly(vinylidene dichloride), acrylics, ethyl cellulose, poly(methyl methacrylate), polyvinyl acetate, and polyvinyl butyral [15] [16]. The Hansen solubility parameters for dibutyl sebacate closely match those of polyvinyl chloride, ensuring excellent solubility and long-term stability [15].

The environmental advantages of sebacate plasticizers include biodegradability, renewable resource origin from castor oil, and reduced toxicity compared to phthalate alternatives [15] [18]. These properties support regulatory compliance for food contact applications and medical device manufacturing [16] [19].

High-Performance Lubricant Development

Sebacic Acid in Lubricant Formulations

Sebacic acid and its derivatives play crucial roles in high-performance lubricant development, particularly for extreme temperature and high-stress applications [13] [20]. The compound functions as a base oil component, additive, and corrosion inhibitor in synthetic lubricant formulations [21] [22]. Its high thermal stability, with oxidation temperatures reaching 290°C, makes it ideal for demanding industrial applications [17] [23].

The incorporation of sebacic acid into lubricant formulations enhances performance through multiple mechanisms. The dicarboxylic acid structure provides excellent lubricity characteristics, while the long carbon chain offers superior viscosity-temperature relationships [17] [22]. Research demonstrates that sebacic acid-based esters achieve viscosity indices ranging from 135-180, significantly exceeding conventional mineral oil lubricants [17].

Synthetic Oil Production

Sebacic acid esters serve as primary components in synthetic oil production, offering superior performance across wide temperature ranges [17] [20]. The synthesis involves esterification with various alcohols to produce compounds with tailored properties for specific applications [17]. These synthetic oils demonstrate excellent low-temperature fluidity, with operating ranges extending from -40°C to 180°C [17].

The oxidation stability of sebacic acid-based lubricants exceeds that of conventional oils, with thermal decomposition temperatures ranging from 250°C to 310°C depending on ester structure [20] [22]. This enhanced stability translates to extended service intervals and reduced maintenance requirements in high-temperature applications [13] [22].

Industrial Applications

Sebacic acid-based lubricants find extensive use in automotive engines, aerospace equipment, and industrial machinery requiring high-performance lubrication [13] [20]. The compounds demonstrate exceptional wear resistance, friction reduction, and thermal stability under extreme operating conditions [22]. Applications include hydraulic fluids, gear oils, and specialty greases for demanding environments [21].

The anti-corrosion properties of sebacic acid enhance lubricant performance in metalworking applications [2] [21]. The compound functions as a surfactant, increasing anti-rust properties of lubricating oils on metal surfaces [2]. This dual functionality as lubricant and corrosion inhibitor provides significant value in industrial applications [19] [21].

Functional Additives in Cosmetic Chemistry

Cosmetic Formulation Applications

Sebacic acid serves multiple functions in cosmetic chemistry, including buffering agent for pH adjustment, chemical intermediate in ester synthesis, and emollient component [19] [24]. The compound's biodegradable nature and low toxicity profile make it suitable for personal care applications [23] [25]. Its molecular structure provides excellent compatibility with both hydrophilic and lipophilic formulation components [16].

The synthesis of sebacic acid esters for cosmetic applications involves controlled esterification reactions producing compounds with specific sensory properties [24]. These esters demonstrate non-oily, silky skin feel characteristics while providing effective emollient properties [16]. The resulting compounds exhibit excellent spreading properties and pigment wetting capabilities [16].

Performance Characteristics

Sebacic acid derivatives in cosmetic formulations provide multiple functional benefits. The compounds act as detackifying agents, emollients, fragrance extenders, pigment wetters, dispersants, solubilizing agents, and solvents [16]. These multi-functional properties reduce formulation complexity while enhancing product performance [19] [24].

The hydro-alcoholic compatibility of sebacic acid esters enables their use in diverse formulation types, from aqueous systems to anhydrous products [16]. The compounds demonstrate excellent thermal stability and oxidation resistance, ensuring product stability throughout shelf life [23]. Their low volatility characteristics prevent product weight loss and maintain consistent performance [16].

Biodegradable Polymer Networks for Environmental Solutions

Poly(Glycerol Sebacate) Systems

Poly(glycerol sebacate) represents a breakthrough in biodegradable elastomer technology, synthesized through polycondensation of glycerol and sebacic acid [26] [27]. The reaction produces a three-dimensional crosslinked network with rubber-like elasticity and unique degradation characteristics [26]. The polymer degrades via surface erosion rather than bulk erosion, providing controlled degradation profiles [26] [28].

The synthesis involves a two-step process: initial polycondensation at 120°C under nitrogen atmosphere for 24 hours, followed by curing under vacuum at elevated temperatures [26] [29]. The curing conditions directly influence mechanical properties, with elastomer modulus values ranging from 0.77-1.9 megapascals for 48-96 hour cure times [26]. Molecular weight control through monomer stoichiometry enables property tuning from 0.01-5 megapascals [26].

Polyanhydride Networks

Sebacic acid forms biodegradable polyanhydride networks through melt condensation reactions, producing materials with controlled drug release characteristics [30] [31]. These systems demonstrate surface-eroding behavior with zero-order release kinetics for both hydrophobic and hydrophilic compounds [30] [32]. The degradation rate can be controlled through copolymer composition and crosslink density [30].

Recent developments include castor oil-sebacic acid polyanhydrides that combine renewable resource utilization with tailored degradation profiles [30]. These materials demonstrate enhanced crystallinity with increasing sebacic acid content, resulting in reduced degradation rates and improved mechanical properties [30]. Compressive strength increases significantly with sebacic acid incorporation, while maintaining biodegradability [30].

Environmental Impact and Sustainability

The biodegradable polymer networks based on sebacic acid offer significant environmental advantages through their renewable resource origin and complete biodegradability [26] [28]. Poly(glycerol sebacate) degrades into glycerol and sebacic acid, both naturally occurring metabolites that integrate into biological systems without accumulation [26]. The degradation timeline ranges from 60-90 days depending on environmental conditions [28].

Advanced polymer systems such as poly(ethylene glycol-glycerol-itaconate-sebacate) elastomers demonstrate enhanced properties through bacterial cellulose reinforcement while maintaining biodegradability [33]. These composite systems achieve improved tensile strength and elongation characteristics without compromising environmental compatibility [33].

The applications of biodegradable sebacic acid polymers extend beyond traditional uses to include tissue engineering scaffolds, drug delivery systems, and environmental remediation materials [27] [29]. Their biocompatibility enables safe integration with biological systems, while their controlled degradation provides predictable performance timelines [26] [27].

Material Property Optimization

The mechanical properties of biodegradable sebacic acid polymers can be extensively tuned through composition and processing parameters [28] [29]. Poly(polyol sebacate) systems demonstrate tensile moduli ranging from 0.37 to 378 megapascals with elongations from 10.90% to 205.16% [28]. Glass transition temperatures span from 7°C to 46°C, enabling applications across diverse temperature ranges [28].

The degradation characteristics of these polymer networks provide predictable timelines for environmental applications [28] [30]. In vitro degradation studies typically show slower rates than in vivo conditions, with 70% mass loss observed in subcutaneous tissues compared to 20% in laboratory conditions after 30 days [26]. This accelerated biological degradation supports rapid environmental integration [26].

Purity

Physical Description

Other Solid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Dry Powder

Solid; [Merck Index] White solid; [Acros Organics MSDS]

Solid

WHITE POWDER WITH CHARACTERISTIC ODOUR.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

364.00 to 365.00 °C. @ 760.00 mm Hg

at 13.3kPa: 294 °C

Flash Point

Heavy Atom Count

Density

1.2 g/cm³

LogP

Appearance

Melting Point

130.8 °C

131 °C

Storage

UNII

Related CAS

14047-57-5 (hydrochloride salt)

4476-04-4 (mono-cadmium salt)

5505-62-4 (aluminum salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2736 of 2751 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.00000289 [mmHg]

Pictograms

Irritant

Other CAS

26776-29-4

Wikipedia

Tiagabine

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Wholesale and Retail Trade

Decanedioic acid: ACTIVE

Decanedioic acid, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Chelation Crosslinking of Biodegradable Elastomers

Ying Chen, Paula G Miller, Xiaochu Ding, Chelsea E T Stowell, Katie M Kelly, Yadong WangPMID: 32964586 DOI: 10.1002/adma.202003761

Abstract

Widely present in nature and in manufactured goods, elastomers are network polymers typically crosslinked by strong covalent bonds. Elastomers crosslinked by weak bonds usually exhibit more plastic deformation. Here, chelation as a mechanism to produce biodegradable elastomers is reported. Polycondensation of sebacic acid, 1,3-propanediol, and a Schiff-base (2-[[(2-hydroxyphenyl) methylene]amino]-1,3-propanediol) forms a block copolymer that binds several biologically relevant metal ions. Chelation offers a unique advantage unseen in conventional elastomer design because one ligand binds multiple metal ions, yielding bonds of different strengths. Therefore, one polymeric ligand coordinated with different metal ions produces elastomers with vastly different characteristics. Mixing different metal ions in one polymer offers another degree of control on material properties. The density of the ligands in the block copolymer further regulates the mechanical properties. Moreover, a murine model reveals that Fecrosslinked foam displays higher compatibility with subcutaneous tissues than the widely used biomaterial-polycaprolactone. The implantation sites restore to their normal architecture with little fibrosis upon degradation of the implants. The versatility of chelation-based design has already shown promise in hydrogels and highly stretchy nondegradable polymers. The biodegradable elastomers reported here would enable new materials and new possibilities in biomedicine and beyond.

The effect of porous structure on the cell proliferation, tissue ingrowth and angiogenic properties of poly(glycerol sebacate urethane) scaffolds

Andreas Samourides, Lauren Browning, Vanessa Hearnden, Biqiong ChenPMID: 31924046 DOI: 10.1016/j.msec.2019.110384

Abstract

Novel, porous, biodegradable biomaterials which support tissue integration and angiogenesis and which have elastomeric properties are needed to repair and replace soft tissues in dynamic environments. In this study poly(glycerol sebacate urethane) (PGSU) scaffolds with different porous structures were fabricated using freeze-drying by varying the polymer concentration of the freeze-drying solution, during which the polymer was further crosslinked. The effect of the porous structure on the physical properties, cell proliferation, tissue ingrowth and angiogenic properties was investigated. By increasing the polymer concentration in the freeze-drying solution from 5 w/v% to 10 w/v% and 15 w/v%, the porosity and pore size of the scaffold decreased, resulting in porosities ranging between 88 - 96% and pore sizes 6.4-28.2 μm. The mechanical properties increased with the polymer concentration, with ultimate tensile strength and Young's modulus between 0.05 - 0.86 MPa and 0.05-0.65 MPa respectively and negligible loss of tensile strength after 100 cycles of loading. Enzymatic degradation over 28 days demonstrated linear degradation kinetics with mass loss between 19.1 - 52.3%. All PGSU scaffolds provided a viable environment for cell attachment, in which cell metabolic activity increased over time indicating cell proliferation. The cells adhered to PGSU scaffolds produced and deposited high quantities of collagen, reaching 7.5% of the sample's dry mass after 14 days culture for the scaffold with the highest porosity. Additionally, the scaffolds with the polymer concentration of 5 w/v% implanted onto the chick chorioallantoic membrane supported rapid tissue ingrowth and new blood vessel formation within the porous scaffold. These results demonstrate that PGSU scaffolds have potential for use in many areas of soft tissue engineering.Robust and nanoparticle-free superhydrophobic cotton fabric fabricated from all biological resources for oil/water separation

Quan-Yong Cheng, Xiao-Li Zhao, Yi-Dong Li, Yun-Xuan Weng, Jian-Bing ZengPMID: 31465799 DOI: 10.1016/j.ijbiomac.2019.08.216

Abstract

Traditional superhydrophobic cotton fabrics (SCFs) for oil/water separation were usually fabricated by surface coating with inorganic nanoparticles combined with nonrenewable and nonbiodegradable or even toxic fossil-based chemicals, which would lead to secondary environmental pollution after their lifetime. In this study, we report robust, nanoparticle-free, fluorine-free SFC, which was prepared by acid etching followed by surface coating with epoxidized soybean oil resin (CESO) and subsequent modification with stearic acid (STA). No toxic compound and no nanoparticle were included within the SCF and all the raw materials including cotton fabric, CESO and STA are biodegradable and derived from biological resources. The SCF showed excellent mechanical stability and chemical/environmental resistances. The superhydrophobicity of the SFC survived from mechanical abrasion, tape peeling, ultrasonication, solvent erosion and low/high temperature exposure. The SCF also exhibited good acid/alkali resistance with contact angle over 150° toward different pH water droplets. Moreover, the SCF could efficiently separate oil/water mixtures with efficiency above 97.9% and the superhydrophobicity remained after reusing for at least 10 times. The fully biological-derived SCF with excellent mechanical and chemical resistances exhibit great potential for separation of oil/water mixtures.Biomimetic hydroxyapatite/poly xylitol sebacic adibate/vitamin K nanocomposite for enhancing bone regeneration

Zhipeng Dai, Minyan Dang, Wenzhi Zhang, Sumathra Murugan, Seoh Wei Teh, Haiyan PanPMID: 31066314 DOI: 10.1080/21691401.2019.1573183

Abstract

Hydroxyapatite (HAP) is a significant bone mineral that establishes bone strength. HAP composites in combination with biodegradable and bioactive polymer poly xylitol sebacic adipate (PXSA) would result in a constant release at target sites. Numerous studies have shown that vitamin K (VK) might possess a vital function in bone metabolism. The purpose of the present study was to inspect the synthesized composite HAP/PXSA/VK in developing polymeric biomaterials composite for the application of bone tissue regeneration. FTIR, X-ray diffraction, SEM and TEM techniques were applied to characterize the prepared composites. The release of VK from the HAP/PXSA/VK composite was evidenced through UV-Vis spectroscopy. In vitro studies proved that the HAP/PXSA/VK composite is appropriate for mesenchymal stem cell culture. Compared to pure HAP prepared following the same method, HAP/PXSA/VK composite provided favourable microstructures and good biodegradation distinctiveness for the application of tissue engineering, as well as tissue in-growth characteristics and improved scaffold cell penetration. This work reveals that the HAP/PXSA/VK composites have the potential for applications in bone tissue engineering.Amphiphilic block copolymer NPs obtained by coupling ricinoleic acid/sebacic acids and mPEG: Synthesis, characterization, and controlled release of paclitaxel

Shiya Zhou, Wei Sun, Yinglei ZhaiPMID: 30285542 DOI: 10.1080/09205063.2018.1532136

Abstract

Currently, nanoparticles (NPs) made of amphiphilic block copolymer are still an essential part of drug delivery system. Here, we report a novel amphiphilic block copolymer and paclitaxel (PTX)-loaded copolymer NPs for the controlled delivery of PTX. The block copolymer was synthesized via melt polycondensation method of methoxy poly(ethylene glycol) (mPEG), sebacic acid (SA) and ricinoleic acid (RA). A series of characterization approaches such as Fourier Transform Infrared Spectroscopy (FTIR),Hydrogen-Nuclear Magnetic Resonance (

H-NMR), Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) and Gel Permeation Chromatography (GPC) applied have shown that the amphiphilic block copolymer was prepared as designed. NPs prepared by nanoprecipitation method consist of mPEG segments as the hydrophilic shell and RA-SA segments as the hydrophobic core, hydrophobic PTX was encapsulated as model drug. Subsequently, Transmission Electron Microscopy (TEM) analysis indicated that the spherical NPs have effective mean diameters ranging from 100 to 400 nm. Dynamic Light Scattering (DLS) analysis also revealed the controllable NPs diameter by modulating the mass ratio of RA to SA and drug loading amount (DLA). Besides, biphasic profile with zero order drug release was observed in general in vitro release behaviors of PTX from NPs. Further investigation confirmed that the release behaviors depend on the crystallinity of hydrophobic RA-SA segments. Results above suggest that NPs with amphiphlic block copolymer mPEG-b-P(RA-SA)-b-mPEG have a remarkable potential as a carrier for hydrophobic drug delivery in cancer therapy.

Automated High-Throughput Synthesis of Protein-Loaded Polyanhydride Nanoparticle Libraries

Jonathan T Goodman, Adam S Mullis, Lucas Dunshee, Akash Mitra, Balaji NarasimhanPMID: 29617113 DOI: 10.1021/acscombsci.8b00008

Abstract

The development of high-throughput techniques and combinatorial libraries can facilitate rapid synthesis and screening of biomaterial-based nanocarriers for drug and vaccine delivery. This study describes a high-throughput method using an automated robot for synthesizing polyanhydride nanoparticles encapsulating proteins. Polyanhydrides are a class of safe and biodegradable polymers that have been widely used as drug and vaccine delivery vehicles. The robot contains a multiplexed homogenizer and has the capacity to handle parallel streams of monomer or polymer solutions to synthesize polymers and/or nanoparticles. Copolymer libraries were synthesized using the monomers sebacic acid, 1,6-bis( p-carboxyphenoxy)hexane, and 1,8-bis( p-carboxyphenoxy)-3,6-dioxactane and compared to conventionally synthesized copolymers. Nanoparticle libraries of varying copolymer compositions encapsulating the model antigen ovalbumin were synthesized using flash nanoprecipitation. The amount of the surfactant Span 80 was varied to test its effect on protein encapsulation efficiency as well as antigen release kinetics. It was observed that, although the amount of surfactant did not significantly affect protein release rate, its presence enhanced protein encapsulation efficiency. Protein burst and release kinetics from conventionally and combinatorially synthesized nanoparticles were similar even though particles synthesized using the high-throughput technique were smaller. Finally, it was demonstrated that the high-throughput method could be adapted to functionalize the surface of particle libraries to aid in the design and screening of targeted drug and vaccine delivery systems. These results suggest that the new high-throughput method is a viable alternative to conventional methods for synthesizing and screening protein and vaccine delivery vehicles.Co-delivery of brinzolamide and miRNA-124 by biodegradable nanoparticles as a strategy for glaucoma therapy

Tingting Li, Ye Wang, Jiahao Chen, Xiaoshu Gao, Siqi Pan, Yu Su, Xinrong ZhouPMID: 32133894 DOI: 10.1080/10717544.2020.1731861

Abstract

Co-delivery nanoparticles with characteristics of intracellular precision release drug have been generally accepted as an effective therapeutic strategy for eye diseases. In this study, we designed a new co-delivery system (miRNA/NP-BRZ) as a lasting therapeutic approach to prevent the neuro-destructive after the long-term treatment of glaucoma. Neuroprotective and intraocular pressure (IOP) response were assessed inand

models of glaucoma. At the meaning time, we describe the preparation of miRNA/NP-BRZ, drug release characteristics, intraocular tracing, pharmacokinetic and pharmacodynamics study and toxicity test. We found that miRNA/NP-BRZ could remarkably decrease IOP and significantly prevent retinal ganglion cell (RGC) damages. The new formula of miRNA-124 encapsulated in PEG-PSA-BRZ nanoparticles exhibits high encapsulation efficiency (EE), drug-loading capacity (DC), and stable controlled-release efficacy (EC). Moreover, we also verified that the miRNA/NP-BRZ system is significantly neuroprotective and nontoxic as well as lowering IOP. This study shows our co-delivery drug system would have a wide potential on social and economic benefits for glaucoma.

Tunability of Biodegradable Poly(amine- co-ester) Polymers for Customized Nucleic Acid Delivery and Other Biomedical Applications

Amy C Kauffman, Alexandra S Piotrowski-Daspit, Kay H Nakazawa, Yuhang Jiang, Amit Datye, W Mark SaltzmanPMID: 30110158 DOI: 10.1021/acs.biomac.8b00997

Abstract

Gene therapy promises to treat diseases that arise from genetic abnormalities by correcting the underlying cause of the disease rather than treating the associated symptoms. Successful transfer of nucleic acids into cells requires efficient delivery vehicles that protect the cargo and can penetrate the appropriate cellular barriers before releasing their contents. Many viral vectors and synthetic polycationic vectors for nucleic acid delivery do not translate well from in vitro to in vivo applications due to their instability and toxicity. We synthesized and characterized a library of biocompatible low charge density polymers from a family of poly(amine- co-ester) (PACE) terpolymers produced via enzyme catalyzed polymerization. PACE polymers are highly customizable; we found that the terpolymer composition can be optimized to produce efficient transfection of various nucleic acids-including DNA plasmids, mRNA, and siRNA-in specific cell types with low toxicity. Our findings suggest that the unique tunability of PACEs offers new tools for gene therapy and other biomedical applications.Biodegradable Polyester of Poly (Ethylene glycol)-sebacic Acid as a Backbone for β -Cyclodextrin-polyrotaxane: A Promising Gene Silencing Vector

Sharwari Ghodke, Prajakta Mahajan, Kritika Gupta, Chilukuri Ver Avadhani, Prajakta Dandekar, Ratnesh JainPMID: 31393245 DOI: 10.2174/1566523219666190808094225

Abstract

Polyrotaxane, a macromolecular interlocked assembly, consisting of cyclodextrin has excellent inclusion capabilities and functionalization capacity, which makes it a versatile material as a vector for gene delivery applications.A biodegradable linear aliphatic polyester axle composed of Polyethylene Glycol (PEG) and Sebacic Acid (SA) was used to fabricate the β-Cyclodextrin (β-CD) based polyrotaxane as a cationic polymeric vector and evaluated for its potential gene silencing efficiency.

The water-soluble aliphatic polyester was synthesized by the solvent esterification process and characterized using viscometry, GPC, FT-IR and 1H NMR spectroscopy. The synthesized polyester was further evaluated for its biodegradability and cellular cytotoxicity. Hence, this water-soluble polyester was used for the step-wise synthesis of polyrotaxane, via threading and blocking reactions. Threading of β-CD over PEG-SA polyester axle was conducted in water, followed by end-capping of polypseudorotaxane using 2,4,6-trinitrobenzenesulfonic acid to yield polyester-based polyrotaxane. For gene delivery application, cationic polyrotaxane (PRTx

) was synthesized and evaluated for its gene loading and gene silencing efficiency.

The resulting novel macromolecular assembly was found to be safe for use in biomedical applications. Further, characterization by GPC and

H NMR techniques revealed successful formation of PE-β-CD-PRTx with a threading efficiency of 16%. Additionally, the cellular cytotoxicity assay indicated biosafety of the synthesized polyrotaxane, exploring its potential for gene delivery and other biomedical applications. Further, the biological profile of PRTx

: siRNA complexes was evaluated by measuring their zeta potential and gene silencing efficiency, which were found to be comparable to Lipofectamine 3000, the commercial transfecting agent.

The combinatory effect of various factors such as biodegradability, favourable complexation ability, near zero zeta potentials, good cytotoxicity properties of poly (ethylene glycol)-sebacic acid based β-Cyclodextrin-polyrotaxane makes it a promising gene delivery vector for therapeutic applications.

Cellular Internalization Mechanisms of Polyanhydride Particles: Implications for Rational Design of Drug Delivery Vehicles

Yashdeep Phanse, Paul Lueth, Amanda E Ramer-Tait, Brenda R Carrillo-Conde, Michael J Wannemuehler, Balaji Narasihan, Bryan H BellairePMID: 29337493 DOI: 10.1166/jbn.2016.2259